cis-trismethoxy Resveratrol
Overview
Description
cis-Trismethoxy Resveratrol: is a synthetic derivative of resveratrol, a naturally occurring polyphenolic compound found in grapes and red wine. This compound is known for its potent antineoplastic properties and has been studied for its potential therapeutic applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-trismethoxy resveratrol typically involves the methylation of resveratrol. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups on the resveratrol molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: cis-Trismethoxy resveratrol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the methoxy groups, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully reduced resveratrol derivatives.
Substitution: Formation of halogenated or other substituted resveratrol derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of methoxylation on the chemical properties of polyphenols.
Biology: Investigated for its role in modulating cellular pathways and its potential as an anti-cancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its potent biological activities
Mechanism of Action
The mechanism of action of cis-trismethoxy resveratrol involves its interaction with various molecular targets and pathways:
Molecular Targets: It binds to and modulates the activity of enzymes such as tyrosyl-tRNA synthetase and poly-ADP-ribose polymerase 1 (PARP1).
Pathways Involved: It induces protective stress responses through the auto-poly-ADP-ribosylation of PARP1 and modulates mitochondrial pathways to induce apoptosis in cancer cells
Comparison with Similar Compounds
cis-Trismethoxy resveratrol is compared with other similar compounds such as:
trans-Resveratrol: While both isomers have similar structures, this compound has unique biological activities and higher antiproliferative activity towards cancer cell lines.
Dihydro-Resveratrol: Exhibits different biological activities and is less potent compared to this compound.
Pterostilbene: Another methoxylated derivative of resveratrol with distinct pharmacological properties
Uniqueness: this compound stands out due to its potent antineoplastic properties and its ability to modulate specific molecular targets and pathways, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
1,3-dimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNBPHYVRHYCC-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306933 | |
Record name | (Z)-3,5,4′-Trimethoxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94608-23-8 | |
Record name | (Z)-3,5,4′-Trimethoxystilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94608-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-3,5,4′-Trimethoxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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